molecular formula C10H7ClN2O B334263 (4-chlorophenyl)(1H-pyrazol-1-yl)methanone

(4-chlorophenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B334263
M. Wt: 206.63 g/mol
InChI Key: GTJZPRTULNTAOS-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(1H-pyrazol-1-yl)methanone is an organic compound that features a pyrazole ring substituted with a 4-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzoyl group.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(4-chlorophenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorobenzoyl)-1H-pyrazole
  • 1-(4-bromobenzoyl)-1H-pyrazole
  • 1-(4-methylbenzoyl)-1H-pyrazole

Uniqueness

(4-chlorophenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(4-chlorophenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H

InChI Key

GTJZPRTULNTAOS-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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